3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione 3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034268-87-4
VCID: VC4773580
InChI: InChI=1S/C19H15Cl2N3O3/c20-15-6-5-13(7-16(15)21)11-1-3-12(4-2-11)18(26)23-9-14(10-23)24-17(25)8-22-19(24)27/h1-7,14H,8-10H2,(H,22,27)
SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O
Molecular Formula: C19H15Cl2N3O3
Molecular Weight: 404.25

3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

CAS No.: 2034268-87-4

Cat. No.: VC4773580

Molecular Formula: C19H15Cl2N3O3

Molecular Weight: 404.25

* For research use only. Not for human or veterinary use.

3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione - 2034268-87-4

Specification

CAS No. 2034268-87-4
Molecular Formula C19H15Cl2N3O3
Molecular Weight 404.25
IUPAC Name 3-[1-[4-(3,4-dichlorophenyl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C19H15Cl2N3O3/c20-15-6-5-13(7-16(15)21)11-1-3-12(4-2-11)18(26)23-9-14(10-23)24-17(25)8-22-19(24)27/h1-7,14H,8-10H2,(H,22,27)
Standard InChI Key WMNPNIDKKHVMOD-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O

Introduction

The compound 3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic molecule with potential applications in pharmaceuticals, material science, and analytical chemistry. Its structure combines a dichlorobiphenyl moiety with azetidine and imidazolidine-dione functionalities, suggesting a complex chemical behavior and diverse utility.

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions:

  • Preparation of the Biphenyl Intermediate:

    • The dichlorobiphenyl moiety can be synthesized via Suzuki coupling or related cross-coupling reactions using dichlorobenzene derivatives and phenylboronic acids.

  • Azetidine Functionalization:

    • Azetidine derivatives are introduced through cyclization reactions using appropriate precursors like amino acids or aziridines.

  • Formation of Imidazolidine-Dione:

    • The imidazolidine-dione ring is typically synthesized via condensation reactions involving urea derivatives or carbamates.

  • Final Coupling:

    • The final step involves linking the azetidine and biphenyl intermediates through an amide bond formation facilitated by reagents like carbodiimides.

Pharmaceutical Development

  • The presence of bioactive moieties (dichlorobiphenyl and imidazolidine-dione) suggests potential as an anticancer or antimicrobial agent.

  • Structural analogs have shown activity against tumor cells in vitro, indicating possible drug design applications .

Material Science

  • The compound’s rigid structure and functional groups make it suitable for developing advanced polymers or coatings with enhanced thermal stability.

Analytical Chemistry

  • Its defined structure can serve as a standard reference material for validating analytical methodologies such as HPLC or NMR spectroscopy .

Biological Activity

While specific data for this compound is limited, related compounds exhibit:

  • Anticancer Activity: Structural analogs have shown growth inhibition in cancer cell lines .

  • Antimicrobial Properties: Biphenyl derivatives are known for their antibacterial and antifungal activities.

  • Enzyme Inhibition: Imidazolidine-dione rings are often found in enzyme inhibitors targeting metabolic pathways.

Spectroscopic Data (Hypothetical)

For characterization, the following techniques would be utilized:

TechniqueExpected Results
NMR (¹H)Signals corresponding to aromatic protons (biphenyl), aliphatic protons (azetidine).
IR SpectroscopyPeaks at ~1700 cm1^{-1} (C=O stretching), ~3300 cm1^{-1} (N-H stretching).
Mass SpectrometryMolecular ion peak at m/z = 377 confirming molecular weight.

Environmental Considerations

Dichlorobiphenyl derivatives are known to persist in the environment due to their stability. Studies on degradation pathways and environmental impact are essential for safe handling and disposal .

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